Product packaging for Ethyl furo[2,3-c]pyridine-2-carboxylate(Cat. No.:CAS No. 138173-83-8)

Ethyl furo[2,3-c]pyridine-2-carboxylate

Cat. No.: B176834
CAS No.: 138173-83-8
M. Wt: 191.18 g/mol
InChI Key: YIEKKNVBDRSMCX-UHFFFAOYSA-N
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Description

Significance of Fused Pyridine-Furan Heterocyclic Systems in Chemical Research

Fused heterocyclic systems, particularly those combining pyridine (B92270) and furan (B31954) rings, are of immense interest in organic synthesis, medicinal chemistry, and material sciences. ias.ac.in These structures, which feature two or more heterocyclic rings sharing atoms, often exhibit enhanced chemical stability, unique electronic properties, and more potent biological activity compared to their individual components. ias.ac.in The fusion of a pyridine ring (an electron-deficient system) with a furan ring (an electron-rich system) creates a unique electronic environment within the molecule. nih.gov

This structural arrangement is considered a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets to elicit various pharmacological responses. The rigid, planar structure resulting from the fusion can lead to more efficient interactions with biological molecules. ias.ac.in Consequently, derivatives of furopyridines have been investigated for a wide array of therapeutic applications.

Reported Biological Activities of Furo-Pyridine Systems

Biological Activity Research Context
Anticancer Derivatives have shown cytotoxicity against various cancer cell lines, including HeLa, COLO205, and MCF-7. nih.govcncb.ac.cn
Antiviral The core structure is a component in molecules identified as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Kinase Inhibition Furo[2,3-b]pyridine (B1315467) has been used as a template for synthesizing kinase inhibitors, which are crucial in regulating cellular activities. nih.gov

| Antioxidant | Certain derivatives bearing a furan moiety have demonstrated strong antioxidant activity. utripoli.edu.ly |

Overview of Furo[2,3-c]pyridine (B168854) as a Core Structure

The Furo[2,3-c]pyridine core is a specific isomer within the furopyridine family, where the furan ring is fused to the 'c' face of the pyridine ring. This arrangement of nitrogen and oxygen heteroatoms defines its specific chemical properties and reactivity. It is a heterocyclic organic compound that serves as a fundamental building block for more complex molecules. lookchem.com The synthesis of furopyridines is a key focus in modern organic chemistry, with various strategies developed using pre-functionalized pyridine or furan rings as starting materials. ias.ac.in

Physical Properties of Furo[2,3-c]pyridine

Property Value
Boiling Point 198℃
Density 1.196 g/cm³
Flash Point 78℃
pKa 4.21±0.30

Data sourced from reference chemicalbook.com

Importance of Ethyl Carboxylate Functionalization in Synthetic Strategy

The ethyl carboxylate (-COOC₂H₅) group at the 2-position of the furo[2,3-c]pyridine ring is not merely a passive component; it is a critical functional group that offers versatile opportunities for further chemical modification. lookchem.com This ester group is a key "synthetic handle" that allows chemists to elaborate the core structure into a diverse library of derivative compounds.

The ethyl carboxylate group is significant for several reasons:

Activation: As an electron-withdrawing group, it can influence the reactivity of the heterocyclic ring system.

Versatility: The ester can be readily transformed into other functional groups. For example, it can be hydrolyzed to form a carboxylic acid, which can then be used in subsequent reactions. It can also be reacted with amines to form amides or with hydrazine (B178648) to produce hydrazides, which are precursors for other heterocyclic systems. nih.gov

Intermediate Role: Ethyl furo[2,3-c]pyridine-2-carboxylate is widely used as a key precursor and synthetic intermediate for the development of new drugs, agrochemicals (like pesticides and herbicides), and advanced materials. lookchem.com The ability to modify the carboxylate group allows for the fine-tuning of the molecule's properties to achieve desired biological or material characteristics. ias.ac.in

This strategic functionalization is a cornerstone of combinatorial chemistry and drug development, enabling the systematic exploration of structure-activity relationships (SAR) by creating a range of related molecules from a common starting material.

Table of Mentioned Compounds

Compound Name
This compound
Furo[2,3-c]pyridine
Furo[2,3-b]pyridine
Pyridine
Furan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B176834 Ethyl furo[2,3-c]pyridine-2-carboxylate CAS No. 138173-83-8

Properties

IUPAC Name

ethyl furo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEKKNVBDRSMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348983
Record name ethyl furo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138173-83-8
Record name ethyl furo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl furo[2,3-c]pyridine-2-carboxylate
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Chemical Transformations and Functionalization of Ethyl Furo 2,3 C Pyridine 2 Carboxylate Scaffold

Reactivity of the Furan (B31954) Moiety.

The furan ring in the ethyl furo[2,3-c]pyridine-2-carboxylate system is susceptible to nucleophilic attack, leading to ring-opening and the formation of new heterocyclic structures. This reactivity provides a pathway to novel chemical entities with potential applications in medicinal chemistry and materials science.

Ring-Opening Reactions with Nucleophiles (e.g., Hydrazine).

The reaction of this compound derivatives with nucleophiles such as hydrazine (B178648) hydrate (B1144303) can induce a ring-opening of the furan moiety, followed by an intramolecular cyclization. This transformation typically results in the formation of a pyridine-dihydropyrazolone scaffold. This reaction underscores the electrophilic nature of the furan ring within the fused system, which is activated by the adjacent electron-withdrawing pyridine (B92270) ring.

The general transformation can be represented as follows:

Starting MaterialReagentProduct
Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylateHydrazine hydratePyridine-dihydropyrazolone derivative

Detailed research findings on specific substrates and reaction conditions would be presented here, including yields and spectroscopic data confirming the structures of the products.

Reactivity of the Pyridine Moiety.

The pyridine ring of this compound is characteristically electron-deficient, which makes it a suitable substrate for various C-H functionalization reactions. These reactions allow for the direct introduction of new functional groups onto the pyridine core, avoiding the need for pre-functionalized starting materials.

C-H Functionalization Reactions.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds in azaheterocycles. For the furo[2,3-c]pyridine (B168854) scaffold, C-H amination, borylation, and radical arylation have been explored, offering pathways to novel derivatives.

Direct C-H amination of the pyridine moiety in furo[2,3-c]pyridine derivatives can be achieved using various catalytic systems, including palladium-based catalysts. These reactions typically proceed at specific positions on the pyridine ring, governed by the electronic and steric environment of the C-H bonds. The electron-deficient nature of the pyridine ring facilitates these transformations.

SubstrateCatalyst/ReagentsProductRegioselectivity
This compoundPalladium catalyst, aminating agentAminated this compoundDetails on regioselectivity

This section would be populated with specific examples from the literature, detailing the reaction conditions, yields, and the regiochemical outcomes of the amination reactions.

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group onto the pyridine ring of the furo[2,3-c]pyridine scaffold. This functionalization is highly valuable as the resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents. The regioselectivity of the borylation is influenced by both steric hindrance and the electronic properties of the substrate.

SubstrateCatalystBoron SourceProductRegioselectivity
This compound[Ir(cod)OMe]₂/dtbpyB₂pin₂Borylated this compoundDetails on regioselectivity

A detailed account of specific borylation reactions on the furo[2,3-c]pyridine core would be provided here, including experimental conditions, product yields, and analysis of the factors controlling regioselectivity.

Radical C-H arylation, often achieved through Minisci-type reactions, provides a direct method for forging carbon-carbon bonds on the electron-deficient pyridine ring. This reaction involves the addition of an aryl radical to the protonated pyridine ring. While potentially a powerful tool for derivatization, the efficiency of radical C-H arylation on the furo[2,3-c]pyridine system can be variable.

SubstrateAryl SourceRadical Initiator/ConditionsProduct
This compoundArylboronic acidSilver nitrate, persulfateArylated this compound

This subsection would present specific findings on the radical C-H arylation of this compound, discussing the successes and limitations of this approach, including yields and isomeric product distributions.

C-H Fluorination

Direct C-H fluorination is a modern synthetic strategy for incorporating fluorine into heterocyclic compounds, which is of significant interest in medicinal chemistry. nih.gov For nitrogen-containing heterocycles like pyridine, methods have been developed for the site-selective fluorination of carbon-hydrogen bonds, often adjacent to the nitrogen atom. nih.gov One such method utilizes silver(II) fluoride (B91410) (AgF₂) at ambient temperature to achieve this transformation. nih.gov

While these general methodologies for pyridine fluorination exist, specific studies detailing the direct C-H fluorination of this compound were not found in the reviewed literature. The application of such methods would need to consider the reactivity of both the electron-deficient pyridine ring and the electron-rich furan ring within the fused system.

Nucleophilic Aromatic Substitution on Halogenated Pyridines Leading to Fused Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when they are substituted with a good leaving group, such as a halogen. youtube.comyoutube.com The pyridine nitrogen atom makes the C-2 and C-4 positions electron-deficient and thus susceptible to nucleophilic attack. stackexchange.comquora.com This reactivity is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. stackexchange.comquora.com

When a halogenated furo[2,3-c]pyridine derivative is treated with a nucleophile, substitution is expected to occur preferentially at the positions ortho or para to the ring nitrogen (C-4 and C-7 in the furo[2,3-c]pyridine system). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking aromaticity, and then the leaving group (halide) is eliminated to restore the aromatic system. youtube.com This strategy is widely used to introduce various substituents or to build more complex fused heterocyclic systems. For example, chloro-substituted furopyridines have been reacted with nucleophiles like sodium alkoxides to yield the corresponding alkoxy derivatives.

While the general principles are well-established for pyridines, specific examples of nucleophilic aromatic substitution on halogenated this compound leading to further fused systems were not detailed in the available search results. However, research on related isomers has demonstrated the synthesis and subsequent reactions of chloropyridine derivatives of furopyridines. grafiati.com

Table 1: General Principles of Nucleophilic Aromatic Substitution on Pyridine

Feature Description
Mechanism Addition-Elimination
Favored Positions C-2 (ortho) and C-4 (para) to the nitrogen atom stackexchange.comquora.com
Intermediate Resonance-stabilized anionic complex (Meisenheimer-like) stackexchange.com
Requirement Presence of a good leaving group (e.g., Halogen) youtube.com

| Driving Force | The electron-withdrawing nature of the pyridine nitrogen stabilizes the intermediate quora.com |

Transformations of the Carboxylate Group

The ethyl ester functional group at the C-2 position of the furan ring offers a versatile handle for a wide array of chemical modifications. lookchem.com Standard ester transformations can be employed to generate diverse derivatives such as amides, hydrazides, and other related structures, significantly expanding the molecular diversity accessible from this scaffold.

Amide Derivatives Formation

The conversion of the ethyl carboxylate to an amide is a fundamental transformation. This can be achieved through direct aminolysis, where the ester is reacted with an amine, often at elevated temperatures. However, a more common and milder approach involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard coupling agent. Various reagents and methods exist for the amidation of carboxylic acids. iajpr.com

Alternatively, esters can react with ammonia (B1221849) or amines to yield amides directly in a process known as aminolysis or ester exchange to amide. This reaction is a common laboratory method for amide preparation.

Table 2: Common Methods for Amide Formation from Esters/Carboxylic Acids

Method Description Reagents/Conditions
Ester Aminolysis Direct reaction of the ester with an amine. Amine (e.g., NH₃, RNH₂), often with heat.
Two-Step Coupling Hydrolysis of the ester to a carboxylic acid, followed by amide bond formation. 1. Base or acid hydrolysis (e.g., NaOH, H₂SO₄) 2. Amine and a coupling agent (e.g., DCC, EDCl, HATU).

| Acyl Chloride Method | Conversion of the carboxylic acid to a more reactive acyl chloride, then reaction with an amine. | 1. SOCl₂ or (COCl)₂ 2. Amine, often with a non-nucleophilic base (e.g., pyridine, triethylamine). |

Hydrazinolysis and Subsequent Cyclization

Hydrazinolysis involves the reaction of the ethyl ester with hydrazine hydrate (N₂H₄·H₂O). This nucleophilic acyl substitution reaction cleaves the ester bond to form the corresponding acyl hydrazide. This transformation is well-documented for various ester-containing heterocyclic systems. mdpi.com

The resulting furo[2,3-c]pyridine-2-carbohydrazide is a valuable intermediate. The presence of the hydrazide moiety allows for subsequent cyclization reactions with various electrophilic reagents to form new five- or six-membered heterocyclic rings fused to the parent scaffold. For instance, reaction with carbon disulfide can lead to oxadiazolethiones, while reaction with isothiocyanates can yield triazole derivatives. Although specific examples for this compound were not found, this reaction is a common strategy in heterocyclic chemistry. For example, esters of the related furo[2,3-b]pyrrole system have been converted to their corresponding hydrazides by refluxing with hydrazine in ethanol. mdpi.com

Introduction of Halogen Substituents (e.g., Bromination)

Electrophilic substitution reactions, such as bromination, on the furo[2,3-c]pyridine scaffold are expected to occur on the electron-rich furan ring rather than the electron-deficient pyridine ring. Studies on the parent furo[2,3-c]pyridine system indicate that electrophilic attack typically happens at the α-position of the furan ring (the C-3 position).

The reaction of 3-bromo derivatives of furo[2,3-c]pyridine with alkyllithiums has also been investigated, demonstrating that halogenated intermediates of this scaffold can be used for further functionalization. grafiati.com

Nitration and Hydrogen-Deuterium Exchange on Furan Ring

Nitration: Similar to bromination, nitration is an electrophilic aromatic substitution reaction. For the furo[2,3-c]pyridine system, this reaction is predicted to occur selectively on the furan ring. The nitration of furan rings typically requires milder conditions than benzene (B151609) due to the furan's higher reactivity towards electrophiles. A common method for nitrating sensitive heterocycles like furan involves using acetyl nitrate, which is often generated in situ from nitric acid and acetic anhydride, followed by treatment with a base like pyridine to eliminate acetic acid and yield the nitro-substituted product. semanticscholar.org Studies on the related benzo[b]furo[2,3-c]pyridine system have shown that nitration proceeds on the benzene ring, but this is due to the presence of the additional fused aromatic ring which alters the system's reactivity. researchgate.net

Hydrogen-Deuterium Exchange: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium (B1214612) atom from a deuterium source, such as deuterated water (D₂O). wikipedia.org This exchange can provide information about the solvent accessibility and dynamics of different parts of a molecule. upenn.edu For aromatic systems, the exchange rate of ring protons can be influenced by their acidity and the electronic environment. The protons on the electron-rich furan ring would be expected to undergo exchange under different conditions than those on the pyridine ring. The technique is often catalyzed by acid or base. wikipedia.org While H-D exchange is a powerful tool for structural analysis, specific studies detailing the hydrogen-deuterium exchange on the furan ring of this compound are not available in the searched literature.

Derivatization through Alkylation at Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key site for functionalization. Its lone pair of electrons allows it to act as a nucleophile, readily undergoing alkylation reactions. This transformation is significant as it can modulate the electronic properties and biological activity of the resulting molecule.

While direct studies on the N-alkylation of this compound are not extensively detailed in the available literature, the reactivity of analogous furo-pyridine systems provides strong evidence for this transformation. For instance, research on similar compounds like ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters has demonstrated that the pyridine nitrogen can be effectively alkylated. In one study, the pyridone tautomer of a related benzofuro-pyridine system was shown to react with alkyl halides such as ethyl iodide and methyl iodide, leading to the corresponding N-alkylated products. Specifically, the reaction with methyl iodide exclusively yielded the N-methylpyridone derivative. nih.gov

Based on this precedent, the alkylation of this compound can be expected to proceed under similar conditions. The reaction would typically involve the treatment of the furo[2,3-c]pyridine with an alkylating agent in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.

Table 1: Anticipated N-Alkylation Reactions of this compound

Alkylating AgentExpected ProductPotential Reaction Conditions
Methyl IodideEthyl 6-methyl-furo[2,3-c]pyridinium-2-carboxylate iodideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)
Ethyl BromideEthyl 6-ethyl-furo[2,3-c]pyridinium-2-carboxylate bromideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)
Benzyl ChlorideEthyl 6-benzyl-furo[2,3-c]pyridinium-2-carboxylate chlorideBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)

It is important to note that the quaternization of the pyridine nitrogen will result in the formation of a pyridinium (B92312) salt, introducing a positive charge into the molecule. This can have a profound impact on its physical and biological properties, including solubility and interaction with biological targets.

Formation of Polycondensed and Tricyclic Heterocyclic Systems

The this compound scaffold is an excellent starting material for the construction of more complex, polycondensed, and tricyclic heterocyclic systems. These larger, more rigid structures are of significant interest in drug discovery due to their potential for high-affinity binding to biological targets.

The synthesis of such systems often involves reactions that build additional rings onto the existing furo[2,3-c]pyridine framework. While specific examples starting directly from this compound are not prevalent in the reviewed literature, general strategies employed for related furo-pyridine and other heterocyclic systems can be extrapolated. These strategies often leverage the functional groups present on the scaffold.

One common approach is the annulation of a new ring onto the pyridine moiety. For example, reactions involving the nitrogen and an adjacent carbon atom can lead to the formation of a third fused ring. The ester group at the 2-position can also be chemically transformed into other functional groups that can then participate in cyclization reactions.

Various synthetic methodologies can be envisioned for the construction of polycyclic systems from furo[2,3-c]pyridine derivatives:

Intramolecular Cyclization Reactions: Functionalization of the pyridine ring, for instance, through the introduction of a side chain containing a reactive group, could be followed by an intramolecular cyclization to form a new ring.

Cycloaddition Reactions: The furo[2,3-c]pyridine system can potentially act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of complex tricyclic adducts.

Condensation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation reactions with bifunctional reagents to build a new heterocyclic ring.

The literature on the synthesis of various polycyclic hetero-fused systems, such as 7-deazapurines and pyrido[3,4-c]pyridazines, highlights the versatility of pyridine-containing scaffolds in constructing complex molecular architectures. nih.govmdpi.com These studies often involve multi-step syntheses that include cyclization, condensation, and cross-coupling reactions.

Table 2: Potential Strategies for the Formation of Tricyclic Systems from this compound Derivatives

Reaction TypeReagents and ConditionsResulting Tricyclic System (Example)
Pictet-Spengler ReactionConversion of the ester to an aminoethyl group, followed by reaction with an aldehyde/ketone in the presence of acid.Fused tetrahydroisoquinoline-like system
Gould-Jacobs ReactionModification of the pyridine ring to introduce an aniline-like functionality, followed by reaction with a suitable three-carbon component.Fused quinoline-like system
Friedländer AnnulationIntroduction of an amino group and a carbonyl group on adjacent positions of the pyridine ring, followed by reaction with a compound containing an activated methylene (B1212753) group.Fused quinoline-like system

Computational and Theoretical Studies of Furo 2,3 C Pyridine Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic systems like furo[2,3-c]pyridines. electrochemsci.orgresearchgate.net These methods can accurately determine molecular geometries, vibrational frequencies, and various electronic properties. nih.govnih.gov

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular structure and compute key parameters. nih.govwu.ac.thnih.gov The analysis typically includes the calculation of bond lengths, bond angles, and Mulliken atomic charges, which reveal the distribution of electrons within the molecule. electrochemsci.org

A critical aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Theoretical investigations into the synthesis of related furo[2,3-c]acridine derivatives have utilized DFT to study the reaction mechanisms, underscoring the applicability of these methods to the furo[2,3-c]pyridine (B168854) system. grafiati.com

Table 1: Key Parameters from Quantum Chemical Calculations
ParameterSignificance
Optimized Molecular GeometryProvides the most stable 3D structure, including bond lengths and angles.
HOMO EnergyIndicates the energy of the outermost electrons; relates to electron-donating ability.
LUMO EnergyIndicates the energy of the lowest available orbital for an electron; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Correlates with the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesQuantifies the partial charge on each atom in the molecule.

Molecular Docking Studies of Related Furopyridine Derivatives

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While specific docking studies on ethyl furo[2,3-c]pyridine-2-carboxylate are not extensively reported, research on structurally related furopyridine isomers provides valuable insights into the potential biological targets for this class of compounds.

For instance, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) scaffold have been identified as potent inhibitors of several key enzymes in cancer signaling pathways. mdpi.comcncb.ac.cn Molecular docking studies suggest that these compounds can effectively fit into the active sites of their target proteins. semanticscholar.orgnih.gov

Key findings from these studies include:

Cyclin-Dependent Kinase 2 (CDK2): A study on ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate revealed its potential as a CDK2 inhibitor, with docking simulations showing a binding mode similar to that of reference inhibitors. mdpi.comnih.gov

AKT1, ERα, and HER2: Other furo[2,3-b]pyridine derivatives have been evaluated for their anticancer activity against breast cancer cell lines. cncb.ac.cn Molecular docking studies indicated strong binding affinities for targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism that involves disrupting major cellular signaling pathways. cncb.ac.cn

Focal Adhesion Kinase (FAK): A series of thieno/furo[2,3-b]pyridine derivatives were designed as potential inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cancer cell survival and proliferation. bohrium.com Docking studies were performed to elucidate the possible binding modes within the FAK active site, providing a basis for further structural design. bohrium.com

Table 2: Molecular Docking Targets for Related Furopyridine Derivatives
Furopyridine ScaffoldProtein TargetTherapeutic AreaReference
Furo[2,3-b]pyridineCyclin-Dependent Kinase 2 (CDK2)Anticancer mdpi.comnih.gov
Furo[2,3-b]pyridineAKT1, ERα, HER2Anticancer (Breast Cancer) cncb.ac.cn
Furo[2,3-b]pyridineFocal Adhesion Kinase (FAK)Anticancer bohrium.com
Furo[3,2-c]pyridine (B1313802)EGFR, MetAP2Anticancer (Esophageal Cancer) mdpi.com

Mechanistic Investigations of Furo[2,3-c]pyridine Forming Reactions

Understanding the reaction mechanisms for the synthesis of furo[2,3-c]pyridines is essential for optimizing reaction conditions and developing novel synthetic routes. Theoretical investigations can map out reaction pathways, identify transition states, and calculate activation energies, complementing experimental findings.

Synthetic approaches to furopyridines can be broadly divided into two strategies: constructing the furan (B31954) ring onto a pre-existing pyridine (B92270) or building the pyridine ring from a furan derivative. semanticscholar.org The latter approach often faces challenges due to the instability of the furan ring under the strong acidic conditions typically required for classical electrophilic cyclization reactions used in quinoline (B57606) synthesis. semanticscholar.org

The first reported synthesis of the furo[2,3-c]pyridine ring system involved the Mannich condensation of 2-methylfuran, followed by N-benzenesulfonation and subsequent cyclization with oxalyl chloride and SnCl4 to yield the fused heterocyclic compound. semanticscholar.org Mechanistic considerations for such a Friedel-Crafts type cyclization would involve the formation of a key acylium ion intermediate and its subsequent electrophilic attack on the furan ring.

Other mechanistic pathways investigated for the formation of furopyridine isomers include:

Intramolecular Cyclization: The synthesis of furo[2,3-c]acridine derivatives via an intramolecular iodocyclization reaction has been investigated through DFT mechanistic studies, providing a detailed understanding of the reaction pathway. grafiati.com

Thermal Cyclization of Azides: A common method for constructing the pyridine ring fused to a furan involves the thermal cyclization of a (furyl)propenoyl azide, which proceeds via a Curtius rearrangement. researchgate.net

Heterocyclization of Ester Derivatives: Furopyridine derivatives can be prepared via the heterocyclization of an appropriate ester precursor, followed by further reactions. mdpi.comnih.gov

These varied approaches highlight the complex and diverse chemical pathways that can be harnessed to construct the furo[2,3-c]pyridine core, with theoretical studies playing a vital role in elucidating the underlying mechanisms.

Role in Advanced Organic Synthesis and Molecular Design

Utilization as Building Blocks for Complex Heterocyclic Architectures

The unique structure and reactivity of Ethyl furo[2,3-c]pyridine-2-carboxylate make it an essential building block for the synthesis of more complex, multi-ring heterocyclic systems. google.mv The fused furo[2,3-c]pyridine (B168854) core is a recognized pharmacophore, and the ethyl ester at the 2-position serves as a convenient starting point for elaboration. Chemists can hydrolyze the ester to the corresponding carboxylic acid, convert it into an amide, or reduce it to an alcohol, each transformation opening up new avenues for molecular construction.

This versatility allows for its use as a synthetic intermediate in the development of new drugs and agrochemicals, such as pesticides and herbicides. google.mv The strategic placement of the reactive ester function on the stable heterocyclic core enables chemists to build out complex side chains or to fuse additional rings onto the initial scaffold.

A key transformation is the conversion of the ethyl ester to a carboxamide. This is typically achieved by first hydrolyzing the ester to furo[2,3-c]pyridine-2-carboxylic acid, which can then be coupled with a wide variety of amines to produce a library of N-substituted amides. These derivatives represent more complex molecular architectures with potential applications in various fields of chemical research.

Below is a table of known derivatives synthesized directly from this compound, showcasing its utility as a foundational building block.

Compound NameMolecular Formula
Furo[2,3-c]pyridine-2-carboxylic acidC₈H₅NO₃
N-(4-((3-chloro-5-fluorophenyl)sulfonyl)benzyl)furo[2,3-c]pyridine-2-carboxamideC₂₁H₁₄ClFN₂O₄S
Methyl 3-(4-((furo[2,3-c]pyridine-2-carboxamido)methyl)phenylsulfonyl)propanoateC₂₁H₂₀N₂O₆S
Sodium 4-((furo[2,3-c]pyridine-2-carboxamido)methyl)benzenesulfinateC₁₅H₁₁N₂NaO₄S
N-{[4-(benzenesulfonyl)phenyl]methyl}furo[2,3-c]pyridine-2-carboxamideC₂₁H₁₆N₂O₄S
4-{[(furo[2,3-c]pyridine-2-carbonyl)-amino]-methyl}-benzenesulfonyl chlorideC₁₅H₁₁ClN₂O₄S

Design and Synthesis of Structurally Modified Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of structurally modified derivatives are crucial for understanding the structure-activity relationships (SAR) of new therapeutic agents. While specific, detailed SAR studies focusing on a broad library of derivatives starting from this compound are not extensively documented in publicly available literature, the importance of the furo[2,3-c]pyridine scaffold in medicinal chemistry is highlighted by its investigation for various biological targets.

Patents have identified furo[2,3-c]pyridine derivatives as agonists of the G-protein-coupled receptor 119 (GPR119), a target for the treatment of metabolic disorders like diabetes and obesity. google.com The development of such agonists inherently involves the synthesis of numerous analogs to optimize potency, selectivity, and pharmacokinetic properties, which is the cornerstone of SAR studies. The core structure, derived from this compound, is systematically modified to probe how changes in its chemical structure affect its biological activity.

Although detailed data for the furo[2,3-c]pyridine series is limited, SAR studies on the isomeric furo[2,3-b]pyridine (B1315467) scaffold provide valuable insights that can be conceptually applied. For instance, in a series of furo[2,3-b]pyridine derivatives evaluated as CDK2 inhibitors, the incorporation of an ester functionality was found to enhance activity against colon cancer cell lines compared to other pyridine (B92270) derivatives. soton.ac.uk Such findings underscore the importance of substituents on the furan (B31954) ring in modulating biological effects.

The general approach to SAR using the this compound scaffold would involve:

Modification of the Ester Group: Converting the ethyl ester to a series of amides, hydrazides, or other functional groups to explore interactions with target proteins.

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring to modulate electronic properties and steric profile.

Substitution on the Furan Ring: Adding substituents to the furan portion of the molecule to probe for additional binding interactions.

These systematic modifications allow medicinal chemists to build a comprehensive understanding of how the molecule's structure relates to its function, guiding the design of more effective therapeutic agents.

Development of New Synthetic Strategies for Furo[2,3-c]pyridine Scaffolds

While this compound is a valuable starting material for creating derivatives, research has also focused on developing novel and efficient methods to construct the core furo[2,3-c]pyridine ring system itself. These strategies are essential for accessing a wider range of precursors and enabling more diverse chemical explorations.

One established strategy for the synthesis of the furo[2,3-c]pyridine scaffold begins with N-benzenesulfonylpiperidin-4-one. researchgate.net A multi-step sequence involving a Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation, and final aromatization provides a route to the core heterocyclic system. researchgate.netsemanticscholar.org

Another powerful and modern approach to constructing fused heterocyclic systems involves transition-metal-catalyzed cross-coupling reactions. For the related furo[3,2-c]pyridine (B1313802) isomer, a cascade process involving a Sonogashira reaction has been effectively employed. semanticscholar.org This method couples a 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by an immediate intramolecular 5-endo-dig cyclization to form the furan ring. semanticscholar.org While this specific example applies to an isomer, similar Sonogashira coupling strategies could be adapted for the synthesis of substituted furo[2,3-c]pyridines by selecting appropriately functionalized pyridine starting materials. wikipedia.orgorganic-chemistry.orglibretexts.orgscirp.org

These synthetic developments are critical as they provide the fundamental tools needed to build the furo[2,3-c]pyridine scaffold. The availability of robust and flexible synthetic routes allows researchers to produce not only this compound but also a variety of other analogs with different substitution patterns, which can then be used as building blocks for new materials and potential pharmaceuticals.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

While specific, experimentally verified ¹H and ¹³C NMR data for Ethyl furo[2,3-c]pyridine-2-carboxylate is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the constituent functional groups and the heterocyclic core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the furan (B31954) ring, and the ethyl ester group.

Pyridine Protons: The protons on the pyridine ring (at positions 4, 5, and 7) would likely appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Their specific shifts and coupling constants would be influenced by the nitrogen atom's electron-withdrawing nature.

Furan Proton: The lone proton on the furan ring (H-3) would also resonate in the aromatic region, with its chemical shift influenced by the adjacent oxygen atom and the fused pyridine ring.

Ethyl Ester Protons: The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), likely in the upfield region of the spectrum (δ 1.0-4.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-175 ppm. scispace.com

Aromatic and Heteroaromatic Carbons: The carbons of the furo[2,3-c]pyridine (B168854) ring system would appear in the aromatic region (approximately δ 100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms would be significantly deshielded and appear further downfield. scispace.com For instance, in the parent pyridine molecule, the C2 carbon adjacent to the nitrogen atom resonates around 150 ppm.

Ethyl Ester Carbons: The methylene (-CH₂-) and methyl (-CH₃-) carbons of the ethyl group would have the most upfield shifts, typically appearing between δ 10 and 65 ppm.

A summary of predicted chemical shift ranges is presented below.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 9.0120 - 155
Furan CH~7.0 - 8.0100 - 150
Ester -OCH₂-~4.0 - 4.5~60 - 65
Ester -CH₃~1.0 - 1.5~10 - 15
Ester C=O---160 - 175
Fused Ring Quaternary C---110 - 160

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉NO₃), the exact monoisotopic mass is 191.05824 Da.

Adduct Predicted m/z
[M+H]⁺192.06552
[M+Na]⁺214.04746
[M+K]⁺230.02140
[M+NH₄]⁺209.09206

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve initial cleavages characteristic of ethyl esters, such as the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via McLafferty rearrangement, followed by fragmentation of the stable furo[2,3-c]pyridine core. ethernet.edu.et The fragmentation of related heterocyclic esters often begins with the elimination of the alcohol portion (ethanol in this case).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides unequivocal proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published crystal structures for this compound in crystallographic databases. Such an analysis, if performed, would confirm the planarity of the fused furo[2,3-c]pyridine ring system and detail the conformation of the ethyl carboxylate substituent relative to the ring. It would also reveal how the molecules pack in the crystal lattice, identifying any potential π-π stacking or hydrogen bonding interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would be expected to show several characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (Ester)C=O stretch~1715 - 1730
Aromatic RingsC=C & C=N stretch~1400 - 1620
C-O BondsC-O stretch (ester & furan)~1050 - 1300
Aromatic C-HC-H stretch~3000 - 3100
Aliphatic C-HC-H stretch (ethyl group)~2850 - 3000

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ester group. The presence of conjugation with the furan ring would likely shift this absorption to a slightly lower wavenumber compared to a simple aliphatic ester. The region between 1400 and 1620 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. The C-O stretching vibrations of the ester and the furan ether linkage would appear in the fingerprint region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹.

Q & A

Q. Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use dry gloves (nitrile) and work in a fume hood to avoid inhalation of dust. Avoid prolonged exposure to light, which may degrade the fused ring system .

Advanced: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Answer :
Discrepancies (e.g., 60% vs. 85% yields in similar reactions ) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) slow down hydrogenation; optimize catalyst loading (10% Pd/C vs. 5%) .
  • Purification Methods : Use column chromatography (silica, gradient elution) instead of recrystallization to recover polar intermediates.
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect side reactions (e.g., over-reduction of nitro groups) .

Advanced: What biological screening approaches are suitable for this compound analogs?

Q. Answer :

  • Antimicrobial Assays : Test against Gram+/Gram- bacteria (MIC via broth microdilution) and fungi (C. albicans). Use structure-activity relationship (SAR) to link substituents (e.g., 5-Cl) to potency .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Docking studies (AutoDock Vina) can prioritize targets .
  • Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with non-malignant cells (e.g., HEK293) to assess selectivity .

Basic: What safety precautions are critical when handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if handling powders .
  • Spill Management : Contain spills with absorbent pads, neutralize with 10% acetic acid (for basic byproducts), and dispose as hazardous waste .
  • First Aid : For eye contact, rinse with saline for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .

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Ethyl furo[2,3-c]pyridine-2-carboxylate
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Ethyl furo[2,3-c]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.